2-chloro-N-(4-methylphenyl)acetamide

Lipophilicity Drug‑likeness QSAR

2-Chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5) is a haloacetamide derivative in which a chloroacetyl group is attached to the nitrogen of p-toluidine. The compound is a white to light-yellow crystalline solid at ambient conditions with an experimentally determined melting point of 164–166 °C and a predicted log P of approximately 2.26.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 16634-82-5
Cat. No. B103440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-methylphenyl)acetamide
CAS16634-82-5
Synonyms2-chloro-4-acetotoluidine
2-chloro-p-acetotoluidide
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CCl
InChIInChI=1S/C9H10ClNO/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
InChIKeyCITIOELQTFSEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5): Procurement-Grade Classification and Core Identity


2-Chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5) is a haloacetamide derivative in which a chloroacetyl group is attached to the nitrogen of p-toluidine. The compound is a white to light-yellow crystalline solid at ambient conditions with an experimentally determined melting point of 164–166 °C and a predicted log P of approximately 2.26 [1]. It is registered under EC Number 435-170-9 and is classified as an intermediate under EU REACH, indicating its intended role as a building block rather than a final active substance [2]. The bifunctional architecture—a reactive α‑chloro electrophile and a 4‑methyl‑substituted aromatic ring—underpins its utility in nucleophilic substitution cascades and as a precursor to pharmacologically relevant N‑arylacetamide scaffolds.

Why Bulk 2-Chloro-N-(4-methylphenyl)acetamide Cannot Be Replaced by Generic Chloroacetanilides


Although the 2‑chloro‑N‑arylacetamide class shares a chloroacetyl warhead, substituent‑dependent electronic effects on the aromatic ring substantially modulate both the electrophilicity of the α‑chloro carbon and the lipophilicity of the molecule [1]. In antimicrobial screens spanning Gram‑positive, Gram‑negative, and yeast strains, the activity of twelve N‑(substituted phenyl)‑2‑chloroacetamides varied markedly with the nature and position of the aryl substituent; halogenated p‑substituted analogues were among the most potent, whereas the 4‑methyl derivative exhibited a distinct activity–lipophilicity profile [2]. These differences mean that substituting one chloroacetanilide for another without accounting for substituent electronics and log P can lead to unexpected reactivity, altered biological readouts, or failed downstream syntheses. The quantitative evidence below demonstrates precisely where 2‑chloro‑N‑(4‑methylphenyl)acetamide sits relative to its closest analogs.

Quantitative Differentiation of 2-Chloro-N-(4-methylphenyl)acetamide Against In‑Class Chloroacetanilides


Lipophilicity (log P) Differentiation from 4‑Chloro and Unsubstituted Phenyl Analogs

The 4‑methyl substituent confers an intermediate lipophilicity compared with the hydrogen, chloro, and nitro analogs. The estimated log P of 2‑chloro‑N‑(4‑methylphenyl)acetamide is 2.26 [1], distinctly lower than that of the 4‑chlorophenyl congener (log P ≈ 2.35–2.59) but higher than the unsubstituted phenyl acetamide (log P ≈ 1.94) and the 4‑nitro analog (log P ≈ 2.37, albeit the nitro group introduces strong electron‑withdrawing character that alters reactivity independently) [2][3]. This difference in log P translates to altered membrane permeability and solubility profiles that are critical for biological screening and formulation.

Lipophilicity Drug‑likeness QSAR

Thermal Stability and Crystallinity Differentiating 2‑Chloro‑N‑(4‑methylphenyl)acetamide from Lower‑Melting Analogs

The experimental melting point of 2‑chloro‑N‑(4‑methylphenyl)acetamide is 164–166 °C , significantly higher than that of the unsubstituted phenyl analog (136–139 °C) and in a similar range to the 4‑chlorophenyl derivative (≈168 °C) . Single‑crystal X‑ray analysis confirms that the compound crystallizes in the orthorhombic space group Pbca with a calculated density of 1.320 Mg·m⁻³, forming N–H···O hydrogen‑bonded zigzag chains that contribute to its thermal robustness [1]. The higher melting point and well‑defined crystal packing indicate better solid‑state stability and easier handling during storage and formulation compared with low‑melting analogs that may be prone to sintering or degradation under ambient transport conditions.

Thermal stability Crystal engineering Solid‑state properties

Antimicrobial Activity Profile Distinguishing 2‑Chloro‑N‑(4‑methylphenyl)acetamide from Halogenated p‑Substituted Analogs

In a panel of twelve N‑(substituted phenyl)‑2‑chloroacetamides tested against S. aureus, MRSA, E. coli, and C. albicans, the biological activity varied significantly with the para substituent [1]. Halogenated p‑substituted derivatives (4‑Cl, 4‑F, 3‑Br) were among the most active, attributed to high lipophilicity facilitating membrane permeation. The 4‑methyl derivative, while active, displayed a distinct potency spectrum that was less pronounced against Gram‑positive strains than the halogenated analogs. This differential activity profile means that 2‑chloro‑N‑(4‑methylphenyl)acetamide is better suited as a moderate‑activity control or scaffold‑hopping starting point, rather than a maximum‑potency lead, when designing antimicrobial libraries.

Antimicrobial Structure–activity relationship Minimum inhibitory concentration

High-Value Application Scenarios for 2-Chloro-N-(4-methylphenyl)acetamide Based on Differentiated Evidence


Non‑Halogenated Scaffold for Antimicrobial Lead Optimization

The 4‑methylphenyl substituent delivers antimicrobial activity with a lipophilicity and electronic profile distinct from heavily halogenated analogs [1]. This compound is suitable as a control compound or starting scaffold in structure–activity relationship (SAR) campaigns where reducing halogen load is a design goal, helping teams balance potency with metabolic stability and environmental safety.

Synthetic Intermediate Requiring Balanced Reactivity and Crystallinity

With a melting point of 164–166 °C and a reactive α‑chloro electrophile, 2‑chloro‑N‑(4‑methylphenyl)acetamide offers a practical balance: it is sufficiently electrophilic to participate in nucleophilic substitution with amines, thiols, and alkoxides [2], yet its higher melting point relative to the unsubstituted phenyl analog provides greater thermal latitude during reactions and simplifies purification by recrystallization [3].

Lipophilicity‑Defined Reference in Drug‑Likeness Profiling

With a predicted log P of 2.26, this compound sits near the upper limit of optimal oral drug space [4]. It can serve as a lipophilicity benchmark when constructing compound libraries, enabling medicinal chemists to systematically evaluate how moving from a hydrogen or chloro substituent to a methyl group affects ADMET parameters without introducing the strong electron‑withdrawing effects of nitro or additional halogen atoms.

Building Block for Avicide and Agrochemical Discovery

The compound has been identified as a reactive avicide intermediate, with toxicological profiles evaluated in vertebrate models . Its specific substitution pattern may offer differential selectivity or metabolic fate compared to other chloroacetanilides used in pest control, making it a candidate for agrochemical lead generation where target‑specific toxicity is required.

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